5-Nitroindole-2-carboxylic acid
Overview
Description
5-Nitroindole-2-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. It serves as a building block for various chemical reactions and can be modified into different derivatives for specific purposes.
Synthesis Analysis
The synthesis of this compound derivatives has been explored in several studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent dehydrogenation to methyl 6-nitroindole-2-carboxylate has been reported with a total yield of 67% . Additionally, the conversion of this compound into an acyl chloride followed by condensation to prepare 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine has been achieved with an overall yield of about 56% .
Molecular Structure Analysis
The molecular structure of this compound allows for various chemical modifications. The presence of the nitro group and the carboxylic acid moiety makes it a versatile compound for further chemical transformations. The use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids has been demonstrated, showing stability under a broad range of conditions and easy deprotection under mild conditions .
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions. Deprotonation studies of 5-nitroindole and its 2-carboxylate ion have shown increased deprotonation in the presence of self-assemblies of surfactants, which can be quantitatively accounted for by the binding of hydroxide ions and the indicators to the colloidal self-assemblies . This suggests that the compound's reactivity can be influenced by the surrounding environment, which is crucial for designing reaction conditions in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the acidity of the carboxylic acid, while the indole moiety is a planar and aromatic system that contributes to the compound's stability and reactivity. The deprotonation studies in different surfactant solutions provide insights into the basicity constants of the compound in various media, which are slightly smaller than in water .
Scientific Research Applications
Synthesis of Methyl Nitroindole Carboxylates : Lavrenov et al. (2002) demonstrated the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its methyl ester, which can be further processed to yield methyl 6-nitroindole-2-carboxylate (Lavrenov et al., 2002).
Preparation of Nitroindolyl Piperazine Derivatives : Xiao Xu-hua (2011) described the conversion of 5-Nitroindole-2-carboxylic acid to an acyl chloride, followed by condensation with l-[3-(l-methylethylamino)-2-pyridinyl]piperazine, yielding l-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine (Xiao Xu-hua, 2011).
Reductive Acylation of Nitroindoles : A study by Roy et al. (2008) investigated the catalytic reduction of 3-Nitroindoles by hydrogen on palladium/carbon to form aminoindoles, which can be further processed to yield N-acylaminoindoles (Roy, Roy, & Gribble, 2008).
Synthesis and Biological Activity of Nitroindole Oxadiazoles : Narayana et al. (2005) described the synthesis of ethyl nitroindole-2-carboxylates and their derivatives, some of which showed anti-inflammatory activity (Narayana et al., 2005).
Deprotonation Studies in Surfactants : Cipiciani and Primieri (1991) examined the deprotonations of 5-nitroindole and its 2-carboxylate ion in solutions of different surfactants, comparing their effects to those of single- and twin-tailed ionic surfactants (Cipiciani & Primieri, 1991).
Photocleavage of Nitroindolines : A study by Papageorgiou and Corrie (2000) explored the photocleavage of 1-acyl-7-nitroindolines, useful as photolabile precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).
Protective Group for Carboxylic Acids : Nishimura et al. (2008) demonstrated the usefulness of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids, showcasing its stability under various conditions and ease of deprotection (Nishimura et al., 2008).
Micellar Effects on Deprotonation : Cipiciani et al. (1985) studied the deprotonation of the 5-nitroindole-2-carboxylate ion in micellar solutions, noting a marked increase in deprotonation by micelles of cetyltrimethyl ammonium bromide and hydroxide (Cipiciani, Germani, Savelli, & Bunton, 1985).
Applications as a Universal Base Analogue : Loakes and Brown (1994) investigated 4-, 5-, and 6-Nitroindole as universal bases in oligodeoxynucleotides, with 5-nitroindole proving superior in duplex stability and base pairing behavior (Loakes & Brown, 1994).
Mechanism of Action
Target of Action
The primary target of 5-Nitroindole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .
Mode of Action
This compound inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of HIV-1 integrase affects the viral replication pathway . Specifically, it disrupts the strand transfer step, which involves a concerted nucleophilic attack by two reactive 3’-OH ends of the viral DNA to the host chromosomal DNA . This disruption prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 replication . By inhibiting the strand transfer of integrase, the compound prevents the integration of the viral DNA into the host genome . This action effectively halts the replication of the virus, which could potentially lead to a decrease in viral load in the body .
Action Environment
The action of this compound is influenced by the physiological environment. For instance, the presence of Mg2+ ions is necessary for the compound to chelate with the active site of integrase . Additionally, the efficacy of the compound may be affected by factors such as the presence of other medications, the patient’s immune status, and the presence of drug-resistant strains of the virus
Safety and Hazards
5-Nitroindole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
5-nitro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOJSCXLFKDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325861 | |
Record name | 5-Nitroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16730-20-4 | |
Record name | 16730-20-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Nitroindole-2-carboxylic acid interact with its target and what are the downstream effects?
A: While initially proposed as an inhibitor of human AP endonuclease 1 (APE1), research suggests that this compound and similar indole-2-carboxylic acids do not directly inhibit APE1 activity. [] NMR studies revealed that these compounds bind to a pocket distal from the APE1 active site, a finding confirmed by crystal structure analysis. [] Instead of direct inhibition, these compounds tend to form aggregates that could potentially sequester APE1, leading to non-specific inhibition. []
Q2: What is the structural characterization of this compound?
A: this compound is an indole derivative with a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position of the indole ring. While the provided abstracts do not detail specific spectroscopic data, they do describe its use as a starting material for synthesizing more complex molecules. [, ] For instance, it can be converted into its acyl chloride, which then reacts with various nucleophiles, like piperazine derivatives. []
Q3: Are there other potential applications of this compound derivatives besides APE1 inhibition?
A: Yes, this compound has been used as a building block for synthesizing more complex molecules. [] One example is the preparation of 1-(5-Nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine, achieved by converting this compound to its acyl chloride and subsequently reacting it with a specific piperazine derivative. [] This suggests potential applications in medicinal chemistry, where its derivatives might exhibit different biological activities.
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